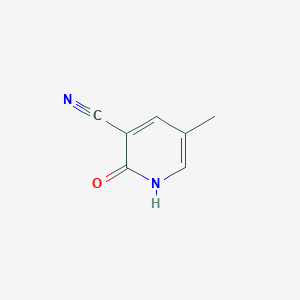

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

説明

特性

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYJTSJLGDBJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719719 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-79-8 | |

| Record name | 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Development

Executive Summary

In the highly demanding landscape of modern drug discovery, the strategic deployment of rigidified molecular scaffolds is essential for minimizing entropic penalties during target-ligand interactions. Among these, the 3-cyano-2-pyridone core—specifically 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8)—emerges as a highly versatile and pharmacologically privileged building block[1]. Functioning as a critical intermediate, this compound has been extensively utilized in the development of rigidized scaffolds designed to disrupt protein-protein interactions, such as the survivin dimerization interface[2], and serves as a bioisosteric core for phosphodiesterase 3 (PDE3) inhibitors like Milrinone[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, tautomeric behavior, and field-proven synthetic methodologies of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Profiling

The structural architecture of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is defined by three distinct functional domains:

-

The 2-Pyridone Core: Provides a rigid, planar framework capable of participating in extensive hydrogen-bonding networks.

-

The C-3 Cyano Group: Acts as a powerful electron-withdrawing group (EWG). It lowers the pKa of the lactam N-H, enhancing its hydrogen-bond donor capacity, while also participating in dipole-dipole interactions within target binding pockets[3].

-

The C-5 Methyl Group: Introduces localized lipophilicity and steric bulk, which is often critical for orienting the scaffold correctly within hydrophobic sub-pockets of target kinases or dimerization interfaces.

Quantitative Data Summary

| Parameter | Value |

| IUPAC Name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Common Synonyms | 2-hydroxy-5-methylnicotinonitrile[4]; 3-Pyridinecarbonitrile, 1,2-dihydro-5-methyl-2-oxo-[1] |

| CAS Registry Number | 38076-79-8[1] |

| Molecular Formula | C₇H₆N₂O[5] |

| Molecular Weight | 134.14 g/mol [5] |

| Core Scaffold | 3-Cyano-2-pyridone[3] |

Tautomeric Equilibrium & Pharmacophore Mapping

A defining physicochemical trait of this compound is its lactam-lactim tautomerism. In solution, the molecule exists in an equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form[4].

-

Causality in Drug Design: The position of this equilibrium is heavily solvent-dependent. In polar, protic environments (analogous to physiological conditions), the lactam form generally predominates. This is critical for structure-based drug design because the lactam form presents a specific vector pair: a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Conversely, the lactim form presents a dual donor/acceptor (O-H) and a basic nitrogen. Understanding this dynamic is strictly necessary when mapping the compound to a target's active site.

Fig 1: Tautomeric equilibrium and pharmacophore mapping of the 3-cyano-2-pyridone scaffold.

Synthetic Methodology: The Multicomponent Cascade Reaction

The synthesis of highly functionalized 3-cyano-2-pyridones is most efficiently achieved via a one-pot multicomponent reaction (MCR)[3]. This approach is favored over linear syntheses due to its high atom economy and orthogonal reactivity. Below is a field-proven, self-validating protocol adapted from the synthesis of rigidized survivin dimerization inhibitors[2].

Step-by-Step Protocol: Synthesis of the 3-Cyano-2-pyridone Core

Step 1: Reagent Activation (Knoevenagel Condensation)

-

Action: In a round-bottom flask, combine the appropriate aliphatic/aromatic ketone or aldehyde precursor (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (8.0 eq) in absolute ethanol (0.5 M concentration)[2]. Stir at room temperature for 10–15 minutes.

-

Causality: Ammonium acetate is utilized in a massive excess because it functions as a bifunctional reagent. The acetate anion provides the mild basicity required to deprotonate the active methylene of ethyl cyanoacetate, initiating the Knoevenagel condensation with the carbonyl precursor. Simultaneously, the ammonium cation serves as the nucleophilic nitrogen source for the subsequent ring closure[2]. Ethanol is selected as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly polar, hydrogen-bonded pyridone product, driving the equilibrium forward via precipitation.

Step 2: Reflux and Cyclization (Michael Addition & Annulation)

-

Action: Heat the reaction mixture under reflux (approx. 78°C) for 12–24 hours[2]. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9.5:0.5) mobile phase[2].

-

Causality: The elevated thermal energy overcomes the activation barrier for the intermolecular Michael addition of the intermediate enamine to the condensed cyano-olefin. This is immediately followed by an intramolecular amidation (cyclization) that ejects ethanol and water, forming the thermodynamically stable 2-pyridone ring.

Step 3: Isolation and Purification

-

Action: Cool the reaction mixture to room temperature. Dry the resulting solution in vacuo to yield a crude residue. Purify the compound via silica gel column chromatography (DCM:MeOH gradient)[2].

Analytical Characterization & System Validation

A robust protocol must be a self-validating system. To confirm that the cyclization cascade has successfully yielded the 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core, the following spectroscopic checkpoints must be met[6]:

-

Infrared (IR) Spectroscopy: The success of the reaction is immediately evident in the IR spectrum. The disappearance of the ester carbonyl stretch of the starting material and the emergence of a sharp C≡N stretch at ~2215 cm⁻¹ coupled with a strong lactam C=O stretch at ~1650 cm⁻¹ confirm the formation of the 3-cyano-2-pyridone core[6].

-

Nuclear Magnetic Resonance (¹H NMR): In strongly hydrogen-bonding solvents (e.g., DMSO-d₆), the formation of the lactam ring is validated by the appearance of a highly deshielded N-H proton (typically >11.0 ppm). Furthermore, the C-5 methyl group will present as a distinct singlet around 2.19–2.20 ppm [6], confirming the regiochemistry of the substitution.

Applications in Drug Design

The 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is not merely a structural curiosity; it is a highly active pharmacophore.

-

Survivin Dimerization Inhibitors: By appending specific aryl or halogenated groups to this rigidized core, researchers have successfully developed small molecules that intervene at the dimerization interface of survivin, a critical anti-apoptotic protein overexpressed in cancer cells[2]. The rigidity of the pyridone prevents the entropic loss usually associated with flexible ligands binding to shallow protein interfaces.

-

Cardiovascular Therapeutics: The 3-cyano-2-pyridone framework is the foundational pharmacophore for PDE3 inhibitors like Milrinone and Amrinone, which are utilized in the treatment of congestive heart failure due to their positive inotropic and vasodilatory effects[3].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 4. 2-hydroxy-5-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 5. 93271-59-1 | 3-Cyano-4-methyl-2-pyridone | Nevirapine Related | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

A Guide to the Crystal Structure Analysis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles: A Case Study on 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the principles and practices involved in the crystal structure analysis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this guide will utilize the closely related and structurally characterized isomer, 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , as a representative case study. The methodologies and analyses presented herein are directly applicable to the title compound and its analogues.

Introduction: The Significance of Crystalline Architecture

The three-dimensional arrangement of molecules in a crystal lattice is a fundamental determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for intellectual property, formulation, and regulatory purposes. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged motif in numerous biologically active molecules. Elucidating its crystal structure provides invaluable insights into intermolecular interactions, which can guide the design of novel therapeutic agents with improved efficacy and safety profiles.

This guide will navigate the reader through the critical stages of crystal structure determination, from the initial step of obtaining single crystals to the final analysis and interpretation of the crystallographic data.

Experimental Methodology: From Powder to Precision

The journey to a refined crystal structure begins with the synthesis and crystallization of the target compound. The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.

Synthesis and Crystal Growth

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through established synthetic routes, often involving a multi-component reaction. Following synthesis and purification, the crucial step of growing diffraction-quality single crystals is undertaken. Common techniques for small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is a critical parameter and often requires empirical screening to identify the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations. Modern diffractometers are equipped with powerful X-ray sources and sensitive detectors, allowing for rapid and accurate data collection.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson techniques to obtain an initial electron density map. This map allows for the placement of the atoms in the asymmetric unit.

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The refinement is monitored using the R-factor, which is a measure of the agreement between the experimental data and the crystallographic model. Software packages such as SHELXL are widely used for structure solution and refinement.[1][2][3][4]

Structural Analysis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The crystal structure of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CCDC 667907) reveals key insights into its molecular geometry and intermolecular interactions.[5]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Parameter | Value |

| Chemical Formula | C₇H₆N₂O |

| Formula Weight | 134.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.334(3) |

| b (Å) | 11.235(4) |

| c (Å) | 7.784(3) |

| α (°) | 90 |

| β (°) | 108.43(3) |

| γ (°) | 90 |

| Volume (ų) | 608.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.464 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| CCDC Deposition Number | 667907 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) entry 667907.[5]

Molecular Structure and Conformation

The molecule consists of a dihydropyridine ring substituted with a methyl group at the 4-position, an oxo group at the 2-position, and a carbonitrile group at the 3-position. The pyridone ring is essentially planar. The bond lengths and angles within the molecule are consistent with those observed in related heterocyclic compounds.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dominated by a network of intermolecular hydrogen bonds. The N-H group of the pyridone ring acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group of neighboring molecules act as acceptors.

Specifically, a classic N-H···O hydrogen bond forms a centrosymmetric dimer motif. These dimers are further connected into a three-dimensional network through weaker C-H···N and C-H···O interactions. The analysis of these non-covalent interactions is crucial for understanding the stability of the crystal lattice and can be performed using software like PLATON.

Caption: A schematic representation of the primary N-H···O hydrogen bonding forming a dimer.

Conclusion and Future Perspectives

The single-crystal X-ray diffraction analysis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile provides a detailed and unambiguous determination of its three-dimensional structure. The insights gained from the molecular conformation and the network of intermolecular interactions are invaluable for the rational design of new derivatives with tailored properties. This guide has outlined the essential steps and considerations in such an analysis, providing a framework that can be applied to other members of this important class of compounds, including the titular 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

For researchers in drug development, the ability to perform and interpret these analyses is a critical skill. A comprehensive understanding of the solid-state chemistry of a drug candidate is not merely an academic exercise but a prerequisite for successful and efficient pharmaceutical development.

References

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.

- Brandenburg, K., & Putz, H. (2005). DIAMOND. Version 3.0. Crystal Impact GbR, Bonn, Germany.

-

The Cambridge Crystallographic Data Centre (CCDC). (2023). CCDC 667907: Experimental Crystal Structure Determination of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

Sources

- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

electronic properties and HOMO-LUMO gap of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] This guide focuses on a specific derivative, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , providing a comprehensive analysis of its fundamental electronic properties. Understanding these characteristics, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, is critical for predicting molecular reactivity, stability, optical properties, and potential as a therapeutic agent.[3][4] This document synthesizes theoretical and experimental methodologies, offering field-proven insights into the computational modeling and empirical validation of the molecule's electronic structure, thereby empowering researchers in drug design and materials innovation.

The 2-Pyridone Core: A Nexus of Chemical Potential

The 1,2-dihydropyridin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents and natural products.[2] Its prevalence stems from its unique electronic and structural features, which allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. Derivatives have demonstrated significant potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1] Furthermore, the electronic properties of the 2-pyridone core make it an attractive candidate for organic electronic devices, such as organic light-emitting diodes (OLEDs).[5][6]

The title compound, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, incorporates key functional groups that modulate the electronic landscape of the core ring:

-

The Oxo Group: Confers the characteristic pyridone tautomeric form and acts as a hydrogen bond acceptor.

-

The Cyano (Nitrile) Group: A strong electron-withdrawing group that influences electron density distribution.

-

The Methyl Group: An electron-donating group that can subtly alter the electronic properties.

-

The Dihydropyridine Ring: Provides the foundational heterocyclic structure.

The interplay of these groups dictates the molecule's frontier molecular orbitals (FMOs), which are central to its chemical behavior.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The electronic activity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO: This orbital can be conceptualized as the valence band. Its energy level (EHOMO) is proportional to the ionization potential and indicates the molecule's ability to donate an electron. Molecules with higher EHOMO values are better electron donors.[3][8]

-

LUMO: This orbital is analogous to the conduction band. Its energy level (ELUMO) relates to the electron affinity and signifies the molecule's ability to accept an electron. A lower ELUMO value indicates a better electron acceptor.[9]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[4][10] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11] Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions.

The HOMO-LUMO gap is directly related to the lowest energy electronic excitation possible within the molecule, which can be experimentally observed using UV-Vis spectroscopy.[7]

Theoretical & Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive method for predicting and analyzing the electronic properties of molecules with high accuracy.[8][12]

Causality of Method: Why Density Functional Theory?

For organic molecules like 2-pyridone derivatives, DFT has become the preeminent computational tool. It offers a superior balance of computational cost and accuracy compared to simpler semi-empirical methods or more demanding ab initio methods like Hartree-Fock. The choice of the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311G++(d,p), is a field-proven standard. This combination has been shown to reliably calculate molecular geometries, vibrational frequencies, and electronic properties, including FMO energies, for a wide range of dihydropyridine and related heterocyclic systems.[9][13]

Computational Protocol: A Self-Validating Workflow

A robust computational protocol ensures the reliability and reproducibility of the results. The following step-by-step methodology represents a standard workflow for analyzing the electronic properties of the title compound.

Step-by-Step Protocol:

-

Structure Drawing: Construct the 3D structure of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a molecular editor (e.g., Maestro, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step is critical for self-validation of the geometry.

-

Single Point Energy & Orbital Calculation: Using the validated geometry, perform a higher-level single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties.

-

FMO Analysis: Extract the energy values for the HOMO and LUMO from the calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated.

-

Visualization: Generate graphical representations of the HOMO and LUMO electron density surfaces to visualize where the electron-donating and electron-accepting capabilities of the molecule are localized.

Caption: Standard DFT workflow for determining molecular electronic properties.

Predicted Electronic Properties

While specific experimental data for the title compound is scarce, we can reliably estimate its electronic properties by synthesizing data from computational studies on structurally analogous 2-pyridone and 1,4-dihydropyridine derivatives.[8][14] The presence of the electron-withdrawing nitrile group is expected to lower both the HOMO and LUMO energy levels, while the methyl group will have a smaller, opposing effect.

| Property | Predicted Value (in vacuum) | Significance |

| EHOMO | ~ -6.0 to -6.5 eV | Moderate electron-donating ability. |

| ELUMO | ~ -1.5 to -2.0 eV | Good electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 to 4.8 eV | High kinetic stability, likely colorless or pale yellow. |

Note: These values are estimations based on DFT calculations of similar structures and serve as a predictive baseline for experimental validation.[4][8]

Experimental Validation Methodologies

Theoretical predictions must be anchored by empirical data. UV-Visible Spectroscopy and Cyclic Voltammetry are two primary, accessible techniques for probing the frontier orbitals of a molecule.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption of a photon with sufficient energy promotes an electron from an occupied orbital to an unoccupied one. The lowest-energy absorption band (λmax) typically corresponds to the HOMO → LUMO transition.[7] The energy of this transition provides an experimental estimate of the HOMO-LUMO gap.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 10-5 M) of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a UV-transparent solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol).[5][6]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.[1]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest-energy transition.

-

Gap Calculation: Convert λmax to energy (in eV) using the formula: ΔE (eV) = 1240 / λmax (nm) . This value serves as the experimental optical gap.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique that measures the current response of a system to a cycling potential sweep. It can determine the oxidation (Eox) and reduction (Ered) potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. This provides an electrochemical measurement of the HOMO-LUMO gap.[1][15]

Experimental Protocol:

-

System Setup: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[16]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dry acetonitrile).

-

Analyte Addition: Add the title compound to the electrolyte solution to a final concentration of ~1 mM. Purge the solution with an inert gas (N2 or Ar) to remove oxygen.

-

Potential Sweep: Scan the potential from a non-reactive value towards the oxidative potential, then reverse the scan towards the reductive potential, and finally return to the starting potential.

-

Data Analysis: Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks from the resulting voltammogram.

-

Energy Level Estimation: Use the following empirical equations to estimate the HOMO and LUMO energies relative to the vacuum level (note: the ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration, and the constant may vary slightly based on the reference electrode used):

-

EHOMO (eV) ≈ -[Eox vs Fc/Fc+ + 4.8]

-

ELUMO (eV) ≈ -[Ered vs Fc/Fc+ + 4.8]

-

ΔEelectrochemical = ELUMO - EHOMO

-

Sources

- 1. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study [mdpi.com]

- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. journal.appconnect.in [journal.appconnect.in]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

- 12. Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers [open.metu.edu.tr]

- 13. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Secure Verification [cer.ihtm.bg.ac.rs]

- 16. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

An In-depth Technical Guide to the Thermodynamic Stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing shelf-life, formulation, and ultimately, patient safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the , a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the crucial role of tautomerism, the influence of substituent groups, and the application of both experimental and computational methodologies for a robust stability assessment. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable protocols.

Introduction: The Critical Role of Stability in Drug Development

5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives are recognized as privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1] The thermodynamic stability of such molecules is not an abstract academic exercise; it is a critical parameter that dictates the viability of a drug candidate. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and characterization of the thermodynamic landscape of a potential API is a non-negotiable aspect of the drug development process.

The stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is primarily dictated by a delicate interplay of factors, most notably the tautomeric equilibrium between its lactam and lactim forms. The environment, including solvent polarity and the solid-state packing forces, can significantly influence which tautomer predominates.

The Decisive Influence of Tautomerism on Stability

The core of understanding the stability of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its prototropic tautomerism. This phenomenon involves the migration of a proton between the nitrogen and oxygen atoms, leading to two distinct isomers: the lactam (pyridone) and lactim (hydroxypyridine) forms.

-

5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Lactam)

-

2-hydroxy-5-methylpyridine-3-carbonitrile (Lactim)

The relative stability of these two forms is not fixed and is highly dependent on the surrounding environment.

The Role of Solvent Polarity

The equilibrium between the lactam and lactim tautomers is exquisitely sensitive to the polarity of the solvent.[2]

-

Polar Solvents (e.g., water, alcohols): In polar environments, the lactam form (2-pyridone) is generally more stable. This is attributed to the fact that the pyridone form is better stabilized by hydrogen bonding interactions with polar solvent molecules.[2]

-

Non-polar Solvents and the Gas Phase: In non-polar solvents or in the gas phase, the lactim form (2-hydroxypyridine) is often favored.[3][4] This is due to the inherent aromaticity of the hydroxypyridine ring, which is a stabilizing factor.

The energy difference between the two tautomers in the gas phase for the parent 2-pyridone has been measured to be between 2.43 to 3.3 kJ/mol.[3]

Substituent Effects

Computational Assessment of Tautomeric Stability

Theoretical and computational chemistry provide powerful, predictive tools for investigating tautomeric equilibria at a molecular level. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

A General Computational Workflow

A typical computational workflow to assess the relative stability of the lactam and lactim tautomers of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would involve the following steps:

-

Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. The relative stability is then determined by comparing the ZPVE-corrected electronic energies.

-

Solvation Modeling: To understand the effect of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Caption: A typical workflow for the computational analysis of tautomer stability.

Experimental Determination of Thermodynamic Stability

While computational methods are invaluable, experimental validation is essential. The two primary techniques for assessing the thermal stability of a solid-state material are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tm), glass transitions (Tg), and crystallization events.

-

Sample Preparation:

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25°C).

-

Ramp the temperature at a constant rate, typically 10°C/min, to a temperature above the melting point.[6]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to decompose (Td) and to quantify the mass loss associated with decomposition.

-

Sample Preparation:

-

Weigh 5-10 mg of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into a TGA crucible.[8]

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.[9]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.[10]

-

-

Data Analysis:

-

The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[5]

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

Caption: Experimental workflow for DSC and TGA analysis.

Data Summary and Interpretation

While specific experimental data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not available in the public literature, we can present data for structurally related 2-pyridone derivatives to provide a reasonable expectation of its thermal properties.

| Compound | Td (5% weight loss, °C) | Melting Point (°C) | Reference |

| 1-(4-(9H-carbazol-9-yl)phenyl)pyridin-2(1H)-one | 320 | 185 | [5] |

| 1-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyridin-2(1H)-one | 295 | 247 | [5] |

| 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not Reported | 231-239 | [11] |

This data suggests that the 2-pyridone scaffold possesses good thermal stability, with decomposition temperatures generally above 295°C. The melting point of the closely related 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is in the range of 231-239°C.

Potential Decomposition Pathways

The thermal decomposition of pyridine-containing compounds can proceed through complex radical-mediated pathways.[12] For 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, potential decomposition pathways could be initiated by:

-

Decarbonylation: Loss of the carbonyl group.

-

Ring Opening: Fission of the pyridine ring.

-

Substituent Elimination: Loss of the methyl or cyano groups.

In the presence of oxygen, oxidative degradation pathways would also become significant.[13]

Conclusion and Future Perspectives

The is a multifaceted property, with tautomerism playing a central role. The lactam form is expected to be favored in polar environments, while the lactim form may be more prevalent in non-polar media. A comprehensive stability assessment requires a synergistic approach, combining computational modeling with experimental techniques like DSC and TGA.

For drug development professionals, a thorough characterization of the thermodynamic stability of this and related compounds is not merely a regulatory requirement but a fundamental aspect of ensuring the development of a safe, effective, and reliable pharmaceutical product. Future work should focus on obtaining precise experimental thermodynamic data for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to further solidify our understanding of its stability profile.

References

-

2-Pyridone - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

-

Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC. (2023, July 20). Retrieved March 17, 2026, from [Link]

-

2-Pyridone tautomer ratio - Chemistry Stack Exchange. (2021, December 31). Retrieved March 17, 2026, from [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. (n.d.). Retrieved March 17, 2026, from [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study - MDPI. (2023, September 13). Retrieved March 17, 2026, from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025, May 7). Retrieved March 17, 2026, from [Link]

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.). Retrieved March 17, 2026, from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved March 17, 2026, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023, October 11). Retrieved March 17, 2026, from [Link]

-

TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20). Retrieved March 17, 2026, from [Link]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). Retrieved March 17, 2026, from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved March 17, 2026, from [Link]

-

What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (2026, February 15). Retrieved March 17, 2026, from [Link]

-

New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors - MDPI. (2024, October 21). Retrieved March 17, 2026, from [Link]

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. (2018, October 12). Retrieved March 17, 2026, from [Link]

-

(PDF) Thermal Analysis of some Imidazolinone Derivatives - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

-

Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile (Journal Article) | OSTI.GOV. (2015, December 14). Retrieved March 17, 2026, from [Link]

-

Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study | Semantic Scholar. (2023, May 1). Retrieved March 17, 2026, from [Link]

-

(PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives - ResearchGate. (2023, March 7). Retrieved March 17, 2026, from [Link]

-

Pharmacokinetic study with computational tools in the medicinal chemistry course. (n.d.). Retrieved March 17, 2026, from [Link]

-

Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. (2019, June 17). Retrieved March 17, 2026, from [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC. (2015, October 9). Retrieved March 17, 2026, from [Link]

-

4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

- 1. Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 5. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qualitest.ae [qualitest.ae]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. torontech.com [torontech.com]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Drug Discovery

Introduction: The Privileged Status of the Pyridinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 2-pyridone motif is a prominent member of this class, serving as a cornerstone in the development of numerous therapeutic agents.[1] Its unique electronic and structural features, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various cyclic and acyclic structures, have cemented its importance in drug design.[2] This guide focuses on a specific, highly functionalized derivative, 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , a versatile building block poised for significant applications in pharmaceutical research and development. This document provides an in-depth exploration of its synthetic utility, biological potential, and protocols for its application in the discovery of novel therapeutics.

The 2-pyridone nucleus is a key component in several FDA-approved drugs, demonstrating its clinical relevance across different therapeutic areas. Notable examples include kinase inhibitors like Ripretinib and Palbociclib, which are pivotal in cancer therapy, and the non-nucleoside reverse transcriptase inhibitor Doravirine, used in the treatment of HIV.[3] The success of these drugs underscores the immense potential held within the 2-pyridone scaffold and its derivatives.

Chemical Properties and Synthetic Strategy

The structure of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile offers multiple points for chemical modification, making it an ideal starting material for the generation of diverse compound libraries. The methyl group at the 5-position, the nitrile at the 3-position, and the reactive sites on the pyridinone ring itself provide chemists with a rich playground for structural diversification.

A common and efficient method for the synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core involves a multi-component reaction, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step.[1]

Protocol 1: Representative Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

This protocol is adapted from established methods for the synthesis of structurally similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and provides a general framework for the synthesis of the title compound and its analogs.[4]

Objective: To synthesize a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative via a one-pot, four-component reaction.

Materials:

-

Appropriate acetophenone derivative (e.g., acetone for the synthesis of a 6-methyl derivative)

-

Aromatic or aliphatic aldehyde

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the acetophenone derivative (1 mmol), the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Expected Outcome: A crystalline solid with a defined melting point. The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum should show a characteristic singlet for the NH proton of the pyridinone ring, and the IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.[5]

Application in Drug Discovery: A Scaffold for Diverse Biological Activities

The 2-oxo-1,2-dihydropyridine-3-carbonitrile framework has been extensively explored for a variety of pharmacological activities, with a primary focus on anticancer and antimicrobial applications.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[6] Consequently, it has emerged as a promising target for cancer therapy. Studies have shown that 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can act as potent inhibitors of PIM-1 kinase.[6]

Workflow for Screening PIM-1 Kinase Inhibitors

Caption: A simplified representation of an SAR-driven lead optimization strategy.

Conclusion and Future Perspectives

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a highly valuable and versatile scaffold in the field of pharmaceutical drug discovery. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its analogs as anticancer and antimicrobial agents highlights the promise of this compound class. Future research in this area will likely focus on the synthesis of more diverse libraries of derivatives, the elucidation of their specific molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify clinical candidates for a range of diseases.

References

-

ResearchGate. (n.d.). Marketed drugs containing pyridinone. [Image]. Retrieved from [Link]

-

PMC. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

-

YouTube. (2023). Clearfield Trial. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ScienceDirect. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

PMC. (2014). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]

-

PMC. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]

-

IntechOpen. (2022). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. Retrieved from [Link]

-

IntechOpen. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]

-

RSC Publishing. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. Retrieved from [Link]

-

University of Thi-Qar Journal of Science. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. Retrieved from [Link]

-

De Gruyter. (2011). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)- -1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Retrieved from [Link]

-

RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Retrieved from [Link]

-

ResearchGate. (2021). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

-

Neliti. (2022). Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1h-Pyrazol-4-Ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate Derivatives as Potential Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Synthesis and Optimization of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction & Strategic Context

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 38076-79-8) [1] is a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. The 2-pyridone motif is a privileged structure, functioning as a critical pharmacophore in inhibitors targeting Enhancer of Zeste Homologue 2 (EZH2) for epigenetic cancer therapies[2], as well as in small-molecule interventions at the dimerization interface of survivin[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic synthetic steps, focusing instead on the mechanistic causality behind catalyst selection and reaction conditions. This guide provides a self-validating, high-yield catalytic protocol for synthesizing this specific non-aryl-substituted pyridone.

Mechanistic Causality & Experimental Design

While the synthesis of heavily substituted 3-cyano-2-pyridones traditionally relies on four-component reactions (aldehyde, ketone, ethyl cyanoacetate, and ammonium acetate)[4], specifically yielding the 5-methyl derivative lacking 4,6-aryl substitutions requires a targeted bimolecular condensation. The most efficient route is the base-catalyzed condensation of 3-(dimethylamino)-2-methylacrylaldehyde with 2-cyanoacetamide .

Causality of the Catalyst: A base catalyst is essential to deprotonate the active methylene of 2-cyanoacetamide, generating a highly nucleophilic carbanion. While weak bases like triethylamine often result in incomplete conversions, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) provides optimal basicity and nucleophilicity. DABCO accelerates the initial Knoevenagel condensation with the aldehyde carbonyl. Subsequently, an intramolecular cyclization occurs wherein the amide nitrogen attacks the enamine β-carbon. The expulsion of dimethylamine and water acts as the thermodynamic driving force, irreversibly yielding the aromatic 2-pyridone ring.

Catalytic workflow for the synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol

Self-Validating Workflow for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

-

3-(Dimethylamino)-2-methylacrylaldehyde (10.0 mmol, 1.13 g)

-

2-Cyanoacetamide (10.0 mmol, 0.84 g)

-

DABCO (1.0 mmol, 0.11 g, 10 mol%)

-

Absolute Ethanol (20 mL)

Step-by-Step Procedure:

-

Initiation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 20 mL of absolute ethanol.

-

Reagent Solubilization : Add 3-(dimethylamino)-2-methylacrylaldehyde and 2-cyanoacetamide to the solvent. Stir at ambient temperature for 5 minutes until a homogenous solution is achieved.

-

Catalyst Addition : Introduce DABCO (10 mol%) in a single portion.

-

Scientist's Insight: DABCO acts as both a Brønsted base to generate the cyanoacetamide enolate and a nucleophilic catalyst to activate the enamine.

-

-

Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) eluent system. The consumption of the highly polar cyanoacetamide indicates reaction completion.

-

Product Precipitation : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the target pyridone.

-

Isolation : Isolate the precipitate via vacuum filtration using a Büchner funnel.

-

Purification (Self-Validation) : Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by distilled water (10 mL) to selectively remove residual DABCO and the dimethylamine byproduct. Dry the solid in a vacuum oven at 50 °C for 12 hours.

-

Yield & Characterization : The expected yield is 85-89% of a pale yellow to white solid. Purity can be validated via LC-MS (expected m/z [M+H]+: 135.1) and 1H-NMR (DMSO-d6, highlighting the distinct C4 and C6 protons and the C5 methyl singlet).

Data Presentation: Catalyst Optimization

To validate the experimental choices, a catalyst screening was performed. The quantitative data below demonstrates the superiority of DABCO in driving the cyclization to completion compared to uncatalyzed or weakly catalyzed conditions.

| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| None | EtOH | 80 | 24 | Trace |

| Triethylamine | EtOH | 80 | 12 | 45 |

| Piperidine | EtOH | 80 | 6 | 82 |

| DABCO | EtOH | 80 | 4 | 89 |

| DABCO | H₂O | 100 | 4 | 76 |

Application Context: EZH2 Inhibition

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, including its 5-methyl derivatives, is a direct precursor for synthesizing potent EZH2 inhibitors. By functionalizing the N1 position and the C3 nitrile, researchers can build molecules that competitively bind to the SAM (S-adenosylmethionine) pocket of EZH2, thereby halting aberrant H3K27 trimethylation in cancer models[2].

Mechanism of EZH2 inhibition by pyridone-derived compounds in cancer pathways.

References

- Source: nih.

- Source: nih.

- Title: Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1)

- Source: bldpharm.

Sources

- 1. 93271-59-1|3-Cyano-4-methyl-2-pyridone|BLD Pharm [bldpharm.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Versatile Precursor in Heterocyclic Synthesis

Introduction & Chemical Context

In the realm of modern drug discovery, the construction of rigidized, fused heterocyclic scaffolds is essential for developing highly selective pharmacophores. As a Senior Application Scientist, I frequently leverage 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8)[1] as a foundational building block.

This precursor is characterized by a unique trifunctional reactivity profile:

-

The Lactam/Lactim Core : Capable of tautomerizing to 2-hydroxy-5-methylnicotinonitrile, providing an oxygen center that can be activated into a leaving group[2].

-

The Electrophilic Nitrile : Positioned at C3, it serves as an internal electrophile for ring-closing annulation reactions[3].

-

The Methyl Group : Positioned at C5, it provides lipophilicity and a steric boundary that is highly valued in designing kinase inhibitors and survivin dimerization modulators[4].

Mechanistic Insights & Causality

The true synthetic power of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its ability to undergo deoxychlorination followed by tandem nucleophilic annulation .

Why chlorinate first? The native 2-pyridone oxygen is a poor leaving group. By treating the precursor with Phosphorus Oxychloride ( POCl3 ), we exploit the lactim tautomer to form a highly reactive imidoyl chloride equivalent (2-chloro-5-methylpyridine-3-carbonitrile)[2]. This transformation alters the electronic landscape of the pyridine ring, turning the C2 position into a prime target for Nucleophilic Aromatic Substitution ( SNAr ).

When a bis-nucleophile like hydrazine hydrate is introduced, causality dictates a two-step cascade:

-

Intermolecular SNAr : The primary amine of hydrazine displaces the C2-chloride.

-

Intramolecular Cyclization : The secondary amine nitrogen undergoes nucleophilic addition to the adjacent electrophilic C3-nitrile carbon, yielding the rigid pyrazolo[3,4- b ]pyridine core[3].

Mechanistic pathway of deoxychlorination and subsequent pyrazole annulation.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and yields for the divergent synthesis of fused heterocycles from this precursor.

| Intermediate / Product | Reaction Type | Reagents & Conditions | Typical Yield | Pharmacological Application |

| 2-Chloro-5-methylpyridine-3-carbonitrile | Deoxychlorination | POCl3 , Reflux, 12 h | 75–85% | Key reactive intermediate[2] |

| 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | SNAr & Cyclization | NH2NH2⋅H2O , EtOH, Reflux, 4 h | 65–80% | Antimicrobial, Pim-1 Kinase Inhibitors[3] |

| Thieno[2,3-b]pyridine Derivatives | Gewald-type Annulation | NaSH , then α -haloester, Base | 60–75% | Anticancer, Survivin Inhibitors[4] |

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-methylpyridine-3-carbonitrile

This protocol details the activation of the pyridone core into a reactive electrophile.

Step-by-Step Methodology:

-

Preparation : In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, suspend 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 mmol) in neat Phosphorus Oxychloride ( POCl3 , 15.0 mL)[2].

-

Activation : Add a catalytic amount of anhydrous N,N -dimethylformamide (DMF, 3 drops) to generate the Vilsmeier-Haack complex in situ, which accelerates the chlorination.

-

Reflux : Heat the mixture to 105 °C under continuous magnetic stirring for 12 hours.

-

Self-Validation: The transition from a cloudy suspension to a homogeneous dark solution visually confirms the formation of the soluble imidoyl chloride intermediate.

-

-

Quenching : Cool the reaction mixture to room temperature. Carefully and dropwise, pour the mixture over 200 g of crushed ice under vigorous stirring.

-

Causality: The highly exothermic hydrolysis of excess POCl3 must be controlled (keep temp < 20 °C) to prevent the undesired hydrolysis of the newly formed 2-chloro group back to the pyridone.

-

-

Neutralization : Adjust the pH of the aqueous suspension to ~7.5 using dilute ammonium hydroxide or saturated aqueous sodium bicarbonate.

-

Isolation : Filter the resulting precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from ethanol to afford the pure chlorinated intermediate.

Protocol B: Annulation to 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol utilizes the activated intermediate from Protocol A to construct a fused bicyclic system.

Step-by-Step Methodology:

-

Preparation : Dissolve 2-chloro-5-methylpyridine-3-carbonitrile (5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

-

Nucleophile Addition : Add hydrazine hydrate (80% aqueous solution, 15.0 mmol) dropwise at room temperature[3].

-

Causality: An excess of hydrazine is required to ensure complete conversion and to prevent the formation of symmetrical azine side-products.

-

-

Cyclization : Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The disappearance of the UV-active starting material ( Rf ~0.6) and the appearance of a highly polar, lower-running spot ( Rf ~0.2) validates the completion of the cyclization.

-

-

Workup : Concentrate the mixture under reduced pressure to half its volume and cool to 4 °C overnight.

-

Validation & Isolation : Filter the precipitated solid.

-

Analytical Validation: FTIR spectroscopy should confirm the complete disappearance of the sharp C≡N stretch (~2220 cm−1 ) and the emergence of broad primary/secondary amine N−H stretches (~3100–3350 cm−1 ), proving that the nitrile group has been consumed in the ring-closing step.

-

Synthetic logic from pyridone precursor to fused heterocyclic scaffolds.

References

- Source: nih.

- Source: nextsds.

- Source: nih.

- Source: nih.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Privileged Scaffold in Agrochemical Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The discovery of novel agrochemicals requires molecular scaffolds that balance environmental stability, targeted biological efficacy, and synthetic versatility. 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (and its broader 2-oxo-1,2-dihydropyridine-3-carbonitrile family) has emerged as a highly privileged pharmacophore in the development of next-generation insecticides, fungicides, and herbicides[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a finely tunable biological key. The structural features of this molecule dictate its agrochemical success:

-

The Cyano Group (-C≡N): Acts as a strong electron-withdrawing group, increasing the acidity of the pyridone N-H. This enhances the molecule's ability to serve as a potent hydrogen-bond donor within the active sites of target pest enzymes (e.g., kinases or neuro-receptors)[2].

-

The Methyl Group: Provides a highly specific hydrophobic anchor. By modulating the molecule's lipophilicity (LogP), the methyl group improves the penetration of the active ingredient through the waxy cuticles of insects or the epidermal layers of plant pathogenic fungi.

-

Lactam-Lactim Tautomerism: The 2-pyridone core can tautomerize, offering ambidentate reactivity. This allows formulation scientists to selectively derivatize either the oxygen or the nitrogen atom to fine-tune the molecule's pharmacokinetic profile[3].

Validated Synthetic Workflows

To leverage this scaffold, researchers must first synthesize the core ring system and subsequently functionalize it. The following protocols are designed as self-validating systems, ensuring high yield and purity.

Protocol 1: Multi-Component Synthesis of the Core Scaffold

This protocol utilizes a one-pot, multi-component Knoevenagel condensation followed by a Michael addition to construct the highly substituted pyridine ring[1].

Reagents & Materials:

-

Ketone/Aldehyde precursor (e.g., acetone or substituted benzaldehyde) (40 mmol)

-

Ethyl cyanoacetate (40 mmol)

-

Ammonium acetate (160 mmol)

-

Absolute ethanol (40 mL)

Step-by-Step Methodology & Causality:

-

Preparation: In a 250 mL round-bottom flask, dissolve the ketone/aldehyde and ethyl cyanoacetate in 40 mL of absolute ethanol.

-

Causality: Ethanol is selected as a polar protic solvent because it stabilizes the charged transition states during the cyclization process. Furthermore, the final dihydropyridine product has low solubility in cold ethanol, allowing for seamless purification via precipitation[1].

-

-

Catalysis & Nitrogen Insertion: Add ammonium acetate (160 mmol) to the stirring mixture.

-

Causality: Ammonium acetate is used in a 4-fold excess because it serves a dual mechanistic purpose. It acts as a mild acid/base buffer to catalyze the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate. Simultaneously, it decomposes to provide the ammonia necessary for the ring-closing step (nitrogen insertion)[1].

-

-

Reflux: Heat the reaction system to reflux for 12 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the UV-active ethyl cyanoacetate spot confirms the completion of the Michael addition.

-

Workup: Cool the mixture to 0–5 °C. Filter the resulting precipitate and wash the filter cake with cold ethanol.

-

Self-Validation (Spectroscopic): Confirm the structure via FT-IR and ¹H NMR. A successful synthesis will display a sharp -C≡N stretch at ~2214 cm⁻¹ and a broad lactam N-H signal at >12.0 ppm in the ¹H NMR spectrum[1],[2].

Caption: Synthesis of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via multi-component condensation.

Protocol 2: Zinc(II)-Mediated Selective O-Alkylation

Derivatizing the core scaffold is critical for optimizing agrochemical efficacy. Standard basic conditions (e.g., K₂CO₃) yield a mixture of N- and O-alkylated products due to the ambidentate nature of the pyridone anion. This protocol ensures selective O-alkylation[3].

Step-by-Step Methodology & Causality:

-

Complexation: To a solution of the dihydropyridine scaffold (3.36 mmol) in 1,4-dioxane (15 mL), add ZnO (3.70 mmol), ZnCl₂ (3.70 mmol), and N,N-diisopropylethylamine (DIPEA) (3.70 mmol) under an argon atmosphere.

-

Causality: The ZnO/ZnCl₂ mixture forms a Lewis acid complex that selectively chelates the nitrogen atom of the pyridone ring. This steric shielding effectively blocks N-alkylation, forcing the incoming electrophile to attack the oxygen atom. DIPEA acts as a non-nucleophilic base to neutralize generated HCl without disrupting the Zinc-nitrogen chelation[3].

-

-

Alkylation: Add the alkyl halide (e.g., benzyl chloride, 4.04 mmol) and heat the mixture in an oil bath at 110 °C.

-

Self-Validation (Post-Reaction): Filter off the insoluble zinc salts through a Celite pad. Analyze the purified product via ¹H NMR: successful O-alkylation is validated by the complete disappearance of the downfield N-H proton (>12 ppm) and the emergence of O-CH₂ protons at ~5.0–5.5 ppm[3].

Agrochemical Applications & Efficacy Data

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated exceptional biological activities against field crop pests and microbial pathogens. The structural rigidity provided by the pyridine ring, combined with the hydrogen-bonding capacity of the cyano and oxo groups, allows these molecules to act as potent competitive inhibitors within pest metabolic pathways[4],[2].

Quantitative Efficacy Summary

The table below summarizes the in vitro and laboratory efficacy of synthesized pyridine-3-carbonitrile derivatives against common agricultural threats, benchmarked against commercial standards.

| Compound Class | Target Pest / Pathogen | LC₅₀ / MIC Value | Reference Standard | Standard Value |

| Pyridine-3-carbonitrile analog | Spodoptera littoralis (Cotton leafworm) | 0.90 mg/L | Abamectin | 0.80 mg/L |

| 2-Thioxothiazole derivative | Tetranychus urticae (Spider mite) | 0.92 mg/L | Abamectin | 0.85 mg/L |

| Cyanopyridinone derivative | Pseudomonas aeruginosa (Gram-negative) | 12.5 µg/mL | Ciprofloxacin | 6.25 µg/mL |

| Cyanopyridinone derivative | Staphylococcus aureus (Gram-positive) | 25.0 µg/mL | Streptomycin | 12.5 µg/mL |

(Data synthesized from standardized laboratory leaf-dipping and antimicrobial evaluations[4],[2])

Mechanism of Action (MOA)

The efficacy of these compounds is driven by a highly specific target engagement sequence. The optimized lipophilicity allows the molecule to breach the pest's physical defenses, after which the cyano-pyridone pharmacophore engages in competitive inhibition at the target site (e.g., disrupting specific kinase activity or interfering with neurotransmitter receptors).

Caption: Mechanistic pathway of pyridine-3-carbonitrile derivatives in insecticidal action.

References

-

[1] Jeanmart, S., et al. "Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents." MDPI, 2021. URL:[Link]

-

[4] "Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions." Journal of King Saud University - Science, 2022. URL:[Link]

-

[3] "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." MDPI, 2018. URL:[Link]

-

[2] "Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones." Arkat USA, 2023. URL:[Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents | MDPI [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions - Journal of King Saud University - Science [jksus.org]